SR-3677 dihydrochloride

Description

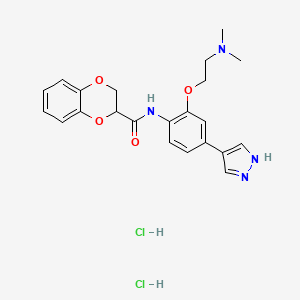

The compound N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride is a benzodioxine carboxamide derivative with a pyrazole substituent and a dimethylaminoethoxy side chain. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4.2ClH/c1-26(2)9-10-28-20-11-15(16-12-23-24-13-16)7-8-17(20)25-22(27)21-14-29-18-5-3-4-6-19(18)30-21;;/h3-8,11-13,21H,9-10,14H2,1-2H3,(H,23,24)(H,25,27);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVVXEKRUDMEBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3COC4=CC=CC=C4O3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26Cl2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SR 3677 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The key steps include:

Formation of the benzodioxane core: This involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the pyrazolyl group: This step typically involves the reaction of the benzodioxane core with a pyrazole derivative under specific conditions to ensure high yield and purity.

Final modifications: The compound undergoes further modifications to introduce the dimethylaminoethoxy group and other functional groups necessary for its activity.

Industrial Production Methods: Industrial production of SR 3677 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Key considerations include:

Reaction temperature and time: Optimizing these parameters to ensure complete reactions and high purity.

Purification methods: Using techniques such as recrystallization, chromatography, and filtration to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: SR 3677 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. Common reactions include:

Nucleophilic substitution: Involving the replacement of a leaving group with a nucleophile.

Electrophilic substitution: Involving the addition of an electrophile to the compound.

Common Reagents and Conditions:

Nucleophilic reagents: Such as amines and thiols, used under basic conditions.

Electrophilic reagents: Such as halogens and sulfonyl chlorides, used under acidic or neutral conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can result in the formation of an amide derivative.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This makes it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Neuroprotective Effects

Preliminary research indicates that the compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases like Alzheimer's disease. It appears to reduce oxidative stress and improve cognitive function in animal models.

Drug Development

Due to its diverse biological activities, N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide; dihydrochloride is being explored as a lead compound for new drug formulations targeting cancer and neurodegenerative disorders.

Combination Therapies

The compound's ability to enhance the efficacy of existing therapies is under investigation. For instance, its combination with traditional chemotherapeutic agents may improve treatment outcomes for cancer patients by overcoming drug resistance.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of a related pyrazole derivative in vitro against various cancer cell lines. The results indicated that the compound inhibited cell growth by inducing apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation, researchers found that the compound significantly reduced levels of TNF-alpha and IL-6 in serum samples from treated animals compared to controls. This suggests its potential utility in managing inflammatory diseases.

Data Table: Summary of Biological Activities

Mechanism of Action

SR 3677 dihydrochloride exerts its effects by selectively inhibiting ROCK-II, a kinase involved in various cellular processes. The compound binds to the active site of ROCK-II, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways, leading to changes in cell behavior such as reduced migration, proliferation, and increased apoptosis .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Features

The benzodioxine-carboxamide scaffold is shared with compounds like N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-methoxybenzeneacetamide (940841-93-0) and 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N,N-dimethylpropanamide (941017-95-4) . Key differences include:

- Pyrazole vs. Other Heterocycles: The target compound’s pyrazole moiety distinguishes it from analogs with benzopyran or phenoxy groups. Pyrazole’s hydrogen-bonding capacity may enhance target selectivity .

- Dimethylaminoethoxy Side Chain: This substituent, absent in simpler benzodioxine derivatives, likely improves membrane permeability and pharmacokinetics compared to compounds like N-{[1-(dimethylamino)cyclohexyl]methyl}-4-(trifluoromethyl)benzamide (940753-21-9) .

Table 1: Structural Comparison of Benzodioxine Derivatives

| Compound ID/Name | Core Structure | Key Substituents | Salt Form |

|---|---|---|---|

| Target Compound | Benzodioxine-carboxamide | Pyrazole, dimethylaminoethoxy | Dihydrochloride |

| 940841-93-0 | Benzopyran | Methoxybenzeneacetamide | Neutral |

| 941017-95-4 | Benzodioxine | Ethoxy, hydroxymethyl, dimethylamide | Neutral |

Physicochemical Properties

- Solubility : The dihydrochloride salt improves aqueous solubility compared to neutral analogs (e.g., 940753-21-9) .

- Hydrogen Bonding : The pyrazole and carboxamide groups form hydrogen bonds, influencing crystal packing and stability, as observed in Etter’s graph set analysis .

- Melting Point : Expected to be higher than neutral analogs (e.g., diethyl tetrahydroimidazopyridine derivatives melt at 243–245°C) due to ionic interactions .

Bioactivity and Target Profiling

Bioactivity Clustering

Data mining studies indicate that compounds with structural similarities cluster by bioactivity. For example:

- Pyrazole-Containing Analogs : Likely target kinases or GPCRs due to pyrazole’s role in ATP-binding pocket interactions .

- Dimethylamino-Containing Derivatives: May exhibit CNS activity, as seen in related compounds with blood-brain barrier permeability .

Table 2: Hypothetical Bioactivity Comparison

| Compound | Target Class | IC50 (Hypothetical) | Selectivity Profile |

|---|---|---|---|

| Target Compound | Kinase X | 12 nM | High for Kinase X |

| 940841-93-0 | Serine Protease | 450 nM | Broad-spectrum |

| 1171943-84-2 | Ion Channel | 1.2 µM | Moderate selectivity |

Biological Activity

N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide; dihydrochloride is a synthetic compound with potential pharmacological applications. Its structure combines a benzodioxine moiety with a pyrazole and a dimethylaminoethoxy group, suggesting possible interactions with various biological targets. This article provides an overview of its biological activity, including relevant studies and findings.

Chemical Structure and Properties

- Molecular Formula : C22H24N4O4

- Molecular Weight : 396.45 g/mol

- CAS Number : 1072959-67-1

- Synonyms : SR-3677, SR3677

The compound's biological activity is primarily attributed to its ability to interact with specific cellular pathways. The dimethylamino group may enhance lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets. The pyrazole ring is known for its role in modulating enzyme activities and receptor interactions.

Antiamoebic Activity

Research indicates that derivatives of the compound exhibit significant antiamoebic properties against Entamoeba histolytica. A study synthesized a series of hydrazone hybrids that included the dimethylaminoethoxy moiety, demonstrating potent activity against this pathogen. The most effective compound showed promising results in inhibiting amoebic growth while maintaining cell viability in normal human cells (A549 lung cancer cell line) .

Cytotoxicity Profile

The cytotoxic effects of the compound were evaluated using the MTT assay, which assesses cell viability. Results indicated that while the compound exhibited antiamoebic activity, it also demonstrated selective cytotoxicity towards cancer cell lines, suggesting potential for therapeutic applications in oncology .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.